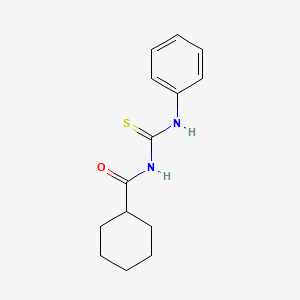![molecular formula C16H17FN2O3S B5859742 N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)
N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide, also referred to in some studies as CL 259,763, is a synthetic compound with notable effects on the immune system. It has been investigated primarily for its potential to modify immune response and enhance the destruction of tumor cells in experimental models (Wang et al., 2004).
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes starting from basic aromatic compounds. For example, a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized from ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, followed by recrystallization and elucidation through various spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has shown that they can crystallize in specific systems and exhibit certain molecular geometries, as determined through X-ray crystallography and computational methods. For example, related compounds display orthorhombic crystal systems and intermolecular hydrogen bonds, which contribute to their stability and reactivity (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of this compound and its analogs involve interactions with biological molecules and alterations in immune cell functions. For instance, CL 259,763 has shown to augment the response of lymphocytes and macrophages, enhancing their ability to destroy tumor cells (Wang et al., 2004).
Physical Properties Analysis
While specific data on the physical properties of this compound are not detailed in the available literature, related compounds typically have defined melting points, solubility profiles, and stability parameters, which can be determined through standard laboratory techniques.
Chemical Properties Analysis
The chemical properties, such as reactivity, pharmacophores, and interaction with biological targets, are crucial for understanding the mechanism of action of compounds like this compound. These properties are often explored through computational modeling and biochemical assays to determine how these compounds interact with specific cellular pathways or enzymes (Sharma et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
The compound’s predicted properties such as boiling point, density, and vapor pressure suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Action Environment
Similar compounds have been reported to exhibit different biological profiles due to the different binding modes to enantioselective proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12(20)19-15-6-8-16(9-7-15)23(21,22)18-11-10-13-2-4-14(17)5-3-13/h2-9,18H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULCWMFXGVTNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)
![N-cyclopropyl-2-[(2,5-dimethoxybenzylidene)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859674.png)
![2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5859682.png)
![N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5859694.png)
![4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5859708.png)
![5-[(cyclohexylamino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859716.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)



![6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5859765.png)
